molecular formula C15H17NO4 B2913785 2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate CAS No. 2034281-14-4

2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate

Cat. No.: B2913785
CAS No.: 2034281-14-4
M. Wt: 275.304
InChI Key: QENVXVCJLXDELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate is a compound that features a benzofuran ring, which is a heterocyclic compound containing fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

Properties

IUPAC Name

[2-[3-(1-benzofuran-2-yl)propylamino]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-11(17)19-10-15(18)16-8-4-6-13-9-12-5-2-3-7-14(12)20-13/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENVXVCJLXDELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCCCC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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